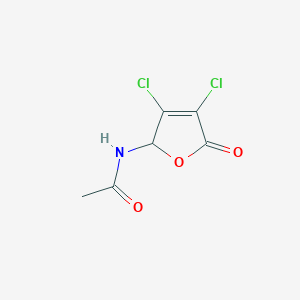![molecular formula C42H38N4O4 B12459218 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Phenoxy Acetate: This involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to its corresponding amide by reacting with an amine under dehydrating conditions.
Coupling with Pyrimidine Derivative: The amide is then coupled with a pyrimidine derivative through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of amines from amide groups.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-DIMETHYLPHENOXY)ACETAMIDE: A simpler analog with fewer aromatic rings and functional groups.
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: A compound with a similar pyrimidine core but different substituents.
2-(3,4-DIMETHYLPHENOXY)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE: A compound with additional halogen substituents.
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE stands out due to its complex structure, which provides a unique combination of functional groups and aromatic rings. This complexity allows for a wide range of interactions and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C42H38N4O4 |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-[4-[6-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C42H38N4O4/c1-27-10-20-36(22-29(27)3)49-25-40(47)43-34-16-12-31(13-17-34)38-24-39(46-42(45-38)33-8-6-5-7-9-33)32-14-18-35(19-15-32)44-41(48)26-50-37-21-11-28(2)30(4)23-37/h5-24H,25-26H2,1-4H3,(H,43,47)(H,44,48) |
Clave InChI |
MSHBPLUQZSHANK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)COC6=CC(=C(C=C6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)


![2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
